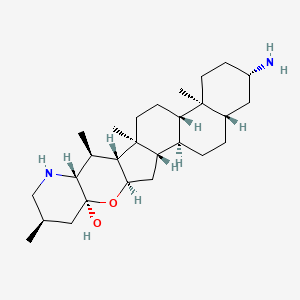
Solanocapsine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Solanocapsine is a steroid alkaloid.
科学的研究の応用
Chemical Properties and Mechanism of Action
Solanocapsine's structure allows it to interact with various biological targets, making it a valuable compound in medicinal chemistry. Its derivatives have been synthesized to enhance specific activities, particularly as acetylcholinesterase inhibitors, which are crucial for treating Alzheimer's disease. The mechanism involves binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine, which is essential for memory and cognitive function .
Neurodegenerative Diseases
This compound and its derivatives have been investigated for their acetylcholinesterase inhibitory activity. A study highlighted that modifications in the chemical structure significantly influenced their potency as inhibitors. The research indicated that certain derivatives exhibited enhanced binding affinity to acetylcholinesterase compared to this compound itself, suggesting a promising avenue for developing effective Alzheimer's treatments .
Cancer Treatment
This compound has shown potential anti-cancer properties across various studies:
- Inhibition of Cancer Cell Proliferation : Research has demonstrated that this compound can inhibit the proliferation of several cancer cell lines, including those from breast, prostate, and gastric cancers. In vitro studies indicated that this compound induced apoptosis and cell cycle arrest in these cell lines, suggesting its role as a chemotherapeutic agent .
- Mechanisms of Action : The compound's anticancer effects are attributed to its ability to modulate several signaling pathways involved in cell survival and apoptosis. For instance, it has been shown to downregulate anti-apoptotic proteins and upregulate pro-apoptotic factors in cancer cells .
Table 1: Summary of this compound Derivatives and Their Biological Activities
Table 2: In Vitro Effects of this compound on Cancer Cell Lines
| Cell Line | Concentration (μM) | Effect Observed | Reference |
|---|---|---|---|
| A549 (Lung) | 10-50 | Reduced proliferation | |
| SGC-7901 (Gastric) | 18 | Induced apoptosis | |
| LNCaP (Prostate) | 25-50 | Cell cycle arrest |
Case Study 1: Acetylcholinesterase Inhibition
In a study evaluating various this compound derivatives, researchers found that specific modifications led to a significant increase in acetylcholinesterase inhibition compared to the parent compound. The most potent derivative showed an IC50 value that was markedly lower than that of this compound itself, indicating its potential as a lead compound for Alzheimer's therapy .
Case Study 2: Antitumor Activity
Another investigation focused on the effects of this compound on gastric cancer cell lines. The results demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability and an increase in apoptotic markers. These findings support the hypothesis that this compound could be developed into an effective chemotherapeutic agent against gastric cancer .
化学反応の分析
Acylation Reactions
Acylation is a key reaction for modifying solanocapsine’s amino group. Researchers have employed anhydrides and acyl chlorides under mild conditions:
These derivatives improve solubility and enable acetylcholinesterase inhibition studies . For example, N-acetyl this compound showed enhanced binding to acetylcholinesterase (ΔG = −20 kcal/mol) compared to the parent compound .
Oxidation and Dehydration
Controlled oxidation and dehydration reactions modify this compound’s hydroxyl and amine functionalities:
Chromium Trioxide Oxidation
Treatment with CrO₃ in acetic acid converts the hydroxyl group at C-22 to a ketone, yielding this compound lactone :
textThis compound + CrO₃ → 22-keto-solanocapsine + H₂O
Conditions : 50 eq. CH₃COOH, 5 eq. CrO₃, RT
Product : Lactone derivative with a 23-oxa-18-azahexacyclic framework .
Dehydration to Olefins
Acid-catalyzed dehydration forms Δ²²,²³-alkene derivatives:
textThis compound + H₂SO₄ → Dehydrated this compound + H₂O
Conditions : Hot acetic acid, 12 hr
Outcome : Introduces double bonds for subsequent functionalization .
Reduction and Hydrogenation
Catalytic hydrogenation reduces double bonds or ketones:
| Substrate | Catalyst | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|---|
| 22-Keto-solanocapsine | Pd/C | H₂, EtOH, RT | 22-Hydroxy-solanocapsine | 90% | |
| Δ²²,²³-Solanocapsine | PtO₂ | H₂, CHCl₃ | Dihydro-solanocapsine | 85% |
Stereochemical outcomes depend on catalyst choice, with PtO₂ favoring cis-addition .
Sulfonation and Alkylation
Electrophilic substitution at nitrogen enhances bioactivity:
Sulfonation
textThis compound + SO₃·Py → N-Sulfonated derivative
Conditions : Pyridine-SO₃ complex, DMF, 0°C
Application : Improves water solubility for in vivo assays .
Alkylation
Methylation with methyl iodide under basic conditions:
textThis compound + CH₃I → N-Methyl this compound
Conditions : K₂CO₃, DMF, 60°C
Result : Altered pharmacokinetic properties, including increased BBB permeability .
Mechanistic Insights
-
Amino Group Reactivity : The primary amine at C-7 undergoes nucleophilic acylation faster than secondary amines .
-
Steric Effects : Bulkier substituents at C-10 and C-14 hinder reactions at C-22 .
-
Oxidation Pathways : CrO₃ selectively oxidizes allylic hydroxyl groups without affecting the steroid backbone .
特性
CAS番号 |
639-86-1 |
|---|---|
分子式 |
C27H46N2O2 |
分子量 |
430.7 g/mol |
IUPAC名 |
(1S,2R,5S,7S,10S,11S,14S,15R,16S,17R,20R,22S,24R)-7-amino-10,14,16,20-tetramethyl-23-oxa-18-azahexacyclo[12.11.0.02,11.05,10.015,24.017,22]pentacosan-22-ol |
InChI |
InChI=1S/C27H46N2O2/c1-15-13-27(30)24(29-14-15)16(2)23-22(31-27)12-21-19-6-5-17-11-18(28)7-9-25(17,3)20(19)8-10-26(21,23)4/h15-24,29-30H,5-14,28H2,1-4H3/t15-,16+,17+,18+,19-,20+,21+,22-,23+,24-,25+,26+,27+/m1/s1 |
InChIキー |
ZPTJKUUQUDRHTL-QAQRTNARSA-N |
SMILES |
CC1CC2(C(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)N)C)C)C)NC1)O |
異性体SMILES |
C[C@@H]1C[C@]2([C@@H]([C@H]([C@H]3[C@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)N)C)C)C)NC1)O |
正規SMILES |
CC1CC2(C(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)N)C)C)C)NC1)O |
Key on ui other cas no. |
639-86-1 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















